molecular formula C10H7NOSe B14446299 2-Phenyl-1,3-selenazole-4-carbaldehyde CAS No. 75103-22-9

2-Phenyl-1,3-selenazole-4-carbaldehyde

Katalognummer: B14446299
CAS-Nummer: 75103-22-9
Molekulargewicht: 236.14 g/mol
InChI-Schlüssel: APTJUJPZXYGSPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1,3-selenazole-4-carbaldehyde is an organoselenium compound characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-selenazole-4-carbaldehyde typically involves the Hantzsch-type condensation reaction. This method includes the reaction of phenylselenocyanate with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated selenazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,3-selenazole-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,3-selenazole-4-carbaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The selenazole ring plays a crucial role in its activity, as selenium can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    2-Phenyl-1,3-thiazole-4-carbaldehyde: Contains sulfur instead of selenium.

    2-Phenyl-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.

Comparison:

    Uniqueness: The presence of selenium in 2-Phenyl-1,3-selenazole-4-carbaldehyde imparts unique redox properties that are not observed in its sulfur and oxygen analogs.

Eigenschaften

CAS-Nummer

75103-22-9

Molekularformel

C10H7NOSe

Molekulargewicht

236.14 g/mol

IUPAC-Name

2-phenyl-1,3-selenazole-4-carbaldehyde

InChI

InChI=1S/C10H7NOSe/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

APTJUJPZXYGSPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C[Se]2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.